molecular formula C10H14ClN3S B12222554 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine

Cat. No.: B12222554
M. Wt: 243.76 g/mol
InChI Key: VKUJAXIWCSEEJW-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine: is an organic compound with the molecular formula C10H14N3S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Thienylmethylation: The next step involves the introduction of the thienylmethyl group. This can be achieved by reacting 3,5-dimethylpyrazole with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thienylmethyl group.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives with various nucleophiles.

Scientific Research Applications

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The thienylmethyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein. The pyrazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine
  • 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the thienylmethyl group. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14ClN3S

Molecular Weight

243.76 g/mol

IUPAC Name

1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13N3S.ClH/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9;/h3-6H,7H2,1-2H3,(H,11,12);1H

InChI Key

VKUJAXIWCSEEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CS2.Cl

Origin of Product

United States

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